(E)-methylthiopropenoic acid, also known as 3-(methylthio)propanoic acid, is a thia fatty acid characterized by the presence of a methylthio group at the third carbon of the propanoic acid backbone. This compound has garnered interest due to its potential applications in various scientific fields, including organic synthesis and biochemistry.
Chemically, (E)-methylthiopropenoic acid falls under the category of thio acids, which are derivatives of carboxylic acids containing sulfur. Its systematic name is 3-(methylthio)propanoic acid, and it is recognized in chemical databases such as PubChem and NIST.
The synthesis of (E)-methylthiopropenoic acid can be achieved through several methods:
The molecular formula of (E)-methylthiopropenoic acid is . Its structure features a propanoic backbone with a methylthio group attached at the third carbon position.
(E)-methylthiopropenoic acid can participate in various chemical reactions typical of carboxylic acids, including:
The reactivity of (E)-methylthiopropenoic acid is influenced by its functional groups, allowing it to undergo nucleophilic substitution and addition reactions typical for thiol-containing compounds.
The mechanism by which (E)-methylthiopropenoic acid exerts its effects in biological systems may involve:
Research into its specific biological roles is still ongoing, with implications for understanding its function in various metabolic processes.
Relevant data about these properties can be found in chemical databases such as NIST and PubChem .
(E)-methylthiopropenoic acid has several applications:
The biosynthesis of sulfur-containing volatile compounds like (E)-methylthiopropenoic acid in Bacillus thuringiensis (Bt) is intricately linked to methionine salvage pathways and sulfur metabolism. Methionine serves as the primary metabolic precursor for methylthio-containing compounds through its conversion to S-adenosylmethionine (SAM). SAM functions not only as a universal methyl donor but also as the entry point to the methylthioadenosine (MTA) recycling pathway. When SAM donates its aminopropyl group during polyamine biosynthesis (e.g., spermidine synthesis), MTA is generated as a by-product [4].
Bacillus thuringiensis efficiently recycles MTA to regenerate methionine through a conserved methionine salvage pathway (MSP). This pathway involves several enzymatic steps: MTA phosphorylase catalyzes the conversion of MTA to methylthioribose-1-phosphate (MTR-1-P), which is subsequently isomerized and dehydrated. Key enzymes in this pathway include MtnA (methylthioribose-1-phosphate isomerase) and MtnB (methylthioribulose-1-phosphate dehydratase) [4]. Under alkaline conditions—such as those encountered in insect midguts during Bt pathogenesis—this pathway is dynamically regulated. Transcriptomic analyses reveal significant upregulation of ldh2 (encoding lactate dehydrogenase 2) and lpm1 (encoding lactate permease), indicating a metabolic shift toward pyruvate metabolism that intersects with sulfur amino acid regeneration [9]. The LtmR regulator (a CRP/FNR family protein) directly controls the expression of these genes, linking organic acid metabolism to sulfur compound biosynthesis. This adaptation is physiologically crucial, as disruptions in mtnP (MTA phosphorylase) or mtnB eliminate growth on MTA as a sole sulfur source, confirming their indispensable role in precursor provisioning [4].
The formation of carbon-sulfur bonds in compounds like (E)-methylthiopropenoic acid involves specialized enzymatic machinery, primarily radical S-adenosylmethionine (rSAM) enzymes. These enzymes employ complex iron-sulfur clusters to generate highly reactive radical species capable of functionalizing unreactive carbon centers. The core reaction mechanism begins with the reductive cleavage of SAM by a [4Fe-4S]⁺ cluster, generating a 5′-deoxyadenosyl radical (5′-dA•). This radical abstracts a hydrogen atom from the substrate, creating a substrate-centered radical that attacks sulfur donors [5] [10].
rSAM enzymes involved in thioether formation often contain auxiliary SPASM domains harboring additional [4Fe-4S] clusters. For example, PapB from Paenibacillus polymyxa—a model ranthipeptide synthase—uses its auxiliary clusters to coordinate a cysteine-derived sulfur donor and position it for nucleophilic attack on the β- or γ-carbon of acidic residues (Asp/Glu) in its substrate peptide PapA [5]. This results in thioether linkages characteristic of compounds like (E)-methylthiopropenoic acid. The enzyme exhibits stringent substrate specificity: it tolerates Glu substitutions in acceptor positions (forming S-Cγ bonds) but not Ala or Asn, and it requires a conserved Cys-X₃-Asp/Glu motif [5]. Critically, PapB depends on a RiPP recognition element (RRE) domain for substrate binding; deletion of this domain abolishes activity, while supplying it in trans restores function, underscoring its role in enzyme-substrate specificity [5].
Parallel mechanisms are observed in cofactor biosynthesis. Biotin synthase (BioB) incorporates sulfur from its auxiliary [2Fe-2S] cluster into dethiobiotin, forming the thioether ring of biotin. This reaction consumes two SAM equivalents and generates 9-mercaptodethiobiotin (9-MDTB) as a stable intermediate, demonstrating how radical chemistry enables sulfur insertion at unactivated aliphatic carbons [10].
Table 1: Key Enzymatic Systems for Thioether Bond Formation in Prokaryotes
Enzyme | Organism | Auxiliary Domains | Sulfur Source | Catalyzed Reaction | Key Cofactors |
---|---|---|---|---|---|
PapB | Paenibacillus polymyxa | SPASM ([4Fe-4S]₂) | Cys thiolate | C-S bond formation (S-Cβ/S-Cγ) | SAM, Fe-S clusters |
BioB (Biotin synthase) | E. coli | None | [2Fe-2S] cluster sulfide | Insertion of S between C6/C9 of dethiobiotin | SAM, [4Fe-4S], [2Fe-2S] |
QhpD | Paracoccus denitrificans | SPASM ([4Fe-4S]₂) | Cys thiolate | Thioether crosslinks in QHNDH | SAM, Fe-S clusters |
MtaB (MTR-1-P isomerase) | Bacillus subtilis | None | Exogenous sulfide | Isomerization in methionine salvage | NAD⁺, Fe²⁺ |
Bacillus species produce diverse volatile organic compounds (VOCs) with sulfur-containing molecules like (E)-methylthiopropenoic acid constituting a functionally significant subset. These compounds derive from methionine catabolism and exhibit strain-specific structural variations influenced by genetic background and environmental conditions. Bacillus paramycoides strain R2, isolated from unhulled rice, produces a VOC profile dominated by benzaldehyde and 3,7-dimethyl-1-octanol (Dmo). When co-cultured with Aspergillus flavus, these VOCs inhibit conidial germination by 100% and 91.2%, respectively, at concentrations of 20 µL/dish, highlighting their bioactivity [3].
Comparative metabolomic analyses reveal that B. subtilis strains preferentially generate dimethyl disulfide (DMDS) via methionine γ-lyase activity, while B. amyloliquefaciens strains produce 2-phenylethanol and acetoin through phenylalanine and pyruvate metabolism, respectively [6]. These differences arise from variations in regulatory circuits and enzyme promiscuity. For instance, the global regulator CodY in B. subtilis represses branched-chain amino acid catabolism under nutrient-rich conditions, indirectly limiting precursors for methionine-derived VOCs [6].
Environmental factors critically modulate VOC profiles. In B. paramycoides, carbon source availability and pH significantly alter the abundance of methylthio compounds. Alkaline conditions (pH 9.3) induce the expression of L-lactate dehydrogenase (Ldh2) and lactate permease (Lpm1), redirecting carbon flux toward pyruvate—a key node intersecting with methionine degradation pathways [9]. VOC emission is also growth-phase-dependent: early log-phase cultures produce more aliphatic alcohols, whereas stationary-phase cultures accumulate ketones and sulfur-containing acids like (E)-methylthiopropenoic acid [3] [6].
Table 2: Methylthio-Derived Volatile Organic Compounds Across Bacillus Species
Bacillus Species | Dominant Sulfur VOCs | Precursor | Antimicrobial Activity | Inducing Conditions |
---|---|---|---|---|
B. paramycoides R2 | Benzaldehyde, 3,7-dimethyl-1-octanol | Methionine/Phenylalanine | 90.8% fungal suppression in rice | Low O₂, high glucose |
B. subtilis GB03 | Dimethyl disulfide (DMDS) | Methionine | Induces systemic resistance in Arabidopsis | Low pH, high sulfate |
B. amyloliquefaciens | 2-Phenylethanol | Phenylalanine | Broad-spectrum antifungal | Nutrient limitation (N/P) |
B. megaterium BM344-1 | Methyl thioacetate | Methionine | Inhibits aflatoxin biosynthesis | Co-culture with fungi |
The functional roles of these VOCs extend beyond antimicrobial action. In B. subtilis, DMDS acts as an infochemical that modulates biofilm formation in neighboring bacteria through quorum sensing interference. Similarly, benzaldehyde from B. paramycoides not only suppresses fungi but also enhances the expression of plant defense genes like PR1 and PDF1.2, indicating a role in induced systemic resistance (ISR) [3] [6]. The ecological niche shapes VOC signatures: soil-dwelling Bacillus strains produce more terpenoids, while rhizosphere isolates generate sulfur-containing acids, optimizing their survival and biotic interactions.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7